Methyl 5-O-feruloylarabinofuranoside

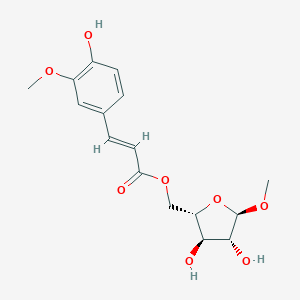

Description

Properties

CAS No. |

134796-38-6 |

|---|---|

Molecular Formula |

C16H20O8 |

Molecular Weight |

340.32 g/mol |

IUPAC Name |

[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H20O8/c1-21-11-7-9(3-5-10(11)17)4-6-13(18)23-8-12-14(19)15(20)16(22-2)24-12/h3-7,12,14-17,19-20H,8H2,1-2H3/b6-4+/t12-,14-,15+,16+/m0/s1 |

InChI Key |

LETMSZAPHATPGU-PHUHDGQOSA-N |

SMILES |

COC1C(C(C(O1)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](O1)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O)O |

Canonical SMILES |

COC1C(C(C(O1)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O |

Synonyms |

Me-5-FAF methyl 5-O-feruloylarabinofuranoside methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 5-O-feruloylarabinofuranoside chemical structure and properties

Structure, Synthesis, and Application as a Lignocellulosic Model Compound

Executive Summary

Methyl 5-O-feruloylarabinofuranoside (Me-5-FA) is a critical synthetic model compound used to simulate the feruloylated side chains of arabinoxylans found in the cell walls of commelinid monocots (e.g., grasses, cereals).[1] By esterifying ferulic acid to the primary hydroxyl (C5) of methyl arabinofuranoside, researchers create a precise substrate to study Feruloyl Esterases (FAEs) —enzymes pivotal in biomass recalcitrance and biofuel production.

This guide details the molecular architecture, a high-yield chemo-enzymatic synthesis protocol, and the analytical frameworks required to utilize Me-5-FA in high-throughput enzyme screening.

Molecular Architecture & Physicochemical Properties[2]

Structural Logic

The molecule consists of two distinct domains linked by an ester bond. This linkage is the primary target for biological degradation studies.

-

Glycone (Sugar) Moiety: Methyl

-L-arabinofuranoside.[1][2] The furanose ring adopts an envelope conformation (typically -

Aglycone (Acid) Moiety: trans-Ferulic acid (4-hydroxy-3-methoxycinnamic acid). The conjugated system provides UV absorbance, while the phenolic hydroxyl acts as a radical scavenger.

-

The Linkage: An ester bond at C5. This primary alcohol is the most accessible position on the furanose ring, making it the preferred site for both natural and synthetic esterification.

Key Properties Table

| Property | Value / Description | Relevance |

| Formula | Exact Mass: 340.12 | |

| MW | 340.33 g/mol | Stoichiometric calculations |

| Solubility | DMSO, Methanol, Ethanol, Warm Water | Assay buffer compatibility |

| UV | ~320–325 nm (pH dependent) | Distinct from free ferulic acid (bathochromic shift in ester) |

| Stability | Hydrolyzes at pH > 8.0 | Requires acidic/neutral buffers for storage |

| pKa | ~8.5 (Phenolic OH) | Ionization affects HPLC retention time |

Synthetic Pathways: The Shift to Biocatalysis

Historically, chemical synthesis of Me-5-FA involved tedious protection/deprotection steps (e.g., tritylation of C5, benzoylation of C2/C3, detritylation, condensation with feruloyl chloride). This method suffers from low yields and racemization risks.

Current Best Practice: Lipase-catalyzed transesterification. Using Candida antarctica Lipase B (CAL-B), we can regioselectively esterify the primary hydroxyl (C5) of methyl arabinoside using vinyl ferulate as the acyl donor. This approach requires no protecting groups .

Synthesis Workflow Visualization

Figure 1: Chemo-enzymatic synthesis pathway utilizing CAL-B for regioselective acylation of the primary hydroxyl group.

Protocol: Chemo-Enzymatic Synthesis

Objective: Synthesize gram-scale quantities of Me-5-FA with >90% purity.

Reagents

-

Methyl

-L-arabinofuranoside (dried in vacuo). -

Vinyl Ferulate (synthesized via Knoevenagel condensation or purchased).

-

Novozym 435 (immobilized Candida antarctica Lipase B).[3]

-

Anhydrous tert-butanol (or tert-amyl alcohol).

-

Molecular sieves (4Å).[4]

Step-by-Step Methodology

-

Pre-conditioning: Dry the solvent (t-butanol) over molecular sieves for 24 hours. Ensure the enzyme beads are dry.

-

Reaction Setup:

-

In a round-bottom flask, dissolve Methyl

-L-arabinofuranoside (10 mmol) and Vinyl Ferulate (12 mmol, 1.2 eq) in 50 mL anhydrous t-butanol. -

Note: Vinyl esters are preferred over alkyl esters because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward irreversibly.

-

-

Initiation: Add Novozym 435 (10% w/w relative to substrates).

-

Incubation: Incubate at 60°C with orbital shaking (200 rpm).

-

Critical Control: Do not exceed 70°C to preserve enzyme longevity.

-

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:1) or HPLC.[1][3][4][5] The product will appear as a new spot/peak with higher hydrophobicity than the sugar but lower than the vinyl ester.

-

Termination: Once conversion plateaus (typically 24–48 hours), filter off the enzyme beads. The beads can be washed with acetone and reused.

-

Purification:

-

Evaporate solvent under reduced pressure.[6]

-

Purify the residue via silica gel flash chromatography.

-

Eluent: Gradient of Chloroform:Methanol (95:5

90:10).

-

-

Validation: Confirm structure via NMR (see Section 4).

Analytical Characterization (NMR)[8][9][10]

To validate the structure, specific diagnostic resonances must be observed. The shift of the H-5 protons is the primary indicator of successful esterification.

Solvent: DMSO-

| Moiety | Position | Multiplicity | Diagnostic Note | |

| Feruloyl | H-7 (Olefinic) | 7.58 | Doublet ( | trans-geometry confirmed by large coupling constant |

| H-2 (Aromatic) | 7.35 | Doublet | ||

| H-6 (Aromatic) | 7.12 | Doublet of Doublets | ||

| H-8 (Olefinic) | 6.48 | Doublet ( | Upfield olefinic proton | |

| OMe | 3.83 | Singlet | Methoxy group on aromatic ring | |

| Arabinose | H-1 (Anomeric) | 4.68 | Singlet/Doublet | |

| H-5a, H-5b | 4.20 – 4.40 | Multiplet | Downfield shift due to esterification (vs ~3.5 in free sugar) | |

| OMe (Glycoside) | 3.24 | Singlet | Anomeric methyl group |

Biological Application: Feruloyl Esterase (FAE) Assay[6]

Me-5-FA is the "gold standard" substrate for classifying FAEs (Type A vs. Type B/C/D) based on their ability to cleave the ester bond between the sugar and the phenolic acid.

Assay Logic

The enzyme hydrolyzes Me-5-FA into Ferulic Acid (product) and Methyl Arabinoside . We quantify the release of Ferulic Acid.[5][7]

HPLC Assay Protocol

-

Substrate Preparation: Prepare a 10 mM stock solution of Me-5-FA in DMSO. Dilute to 1 mM in 100 mM MOPS buffer (pH 6.0).

-

Enzyme Incubation:

-

Mix 180

L Substrate Solution + 20 -

Incubate at 37°C for 15–30 minutes.

-

-

Quenching: Stop reaction by adding 100

L of Glacial Acetic Acid or Acetonitrile/Formic Acid (50:50).-

Why: Low pH protonates the ferulic acid and denatures the enzyme.

-

-

Separation (HPLC-DAD):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 60% B over 15 minutes.

-

-

Detection: Monitor at 320 nm .

-

Result: Ferulic acid elutes earlier (more polar) than the unhydrolyzed Me-5-FA substrate.

-

Assay Workflow Visualization

Figure 2: Standardized workflow for determining Feruloyl Esterase activity using Me-5-FA.

References

-

Hatfield, R. D., Helm, R. F., & Ralph, J. (1991). Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity.[1] Analytical Biochemistry, 194(1), 25–33. Link

-

Schendel, R. R., & Bunzel, M. (2022). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. Frontiers in Plant Science, 13. Link

-

Dilokpimol, A., et al. (2016). Fungal feruloyl esterases: Classification and substrate specificity. Biotechnology for Biofuels, 9, 1-15. Link

-

Vafiadi, C., et al. (2006). Lipase-mediated synthesis of sugar fatty acid esters. Journal of Biotechnology, 125(3), 410-421. (Contextual grounding for CAL-B protocols). Link

Sources

- 1. Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of regioisomeric methyl alpha-L-arabinofuranobiosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. ffpri.go.jp [ffpri.go.jp]

- 6. DK150520B - PROCEDURE FOR THE PREPARATION OF AURANOFINE - Google Patents [patents.google.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

Feruloylated Arabinose Derivatives: Structural Architecture, Extraction Protocols, and Therapeutic Utility

Topic: Feruloylated Arabinose Derivatives in Plant Cell Wall Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Feruloylated arabinose residues are critical structural determinants in the cell walls of commelinid monocots (e.g., grasses, cereals). By forming ester linkages between ferulic acid (FA) and arabinoxylan (AX) backbones, these derivatives serve as nucleation points for oxidative cross-linking, significantly influencing cell wall recalcitrance, dietary fiber fermentability, and biomass digestibility.

This guide provides a rigorous technical framework for the isolation, structural characterization, and functional application of feruloylated arabinose derivatives (FADs). It moves beyond basic chemistry to address the "how" and "why" of experimental design, offering self-validating protocols for researchers in plant biology, functional food development, and pharmacology.

Structural Mechanistics: The "Zipper" of the Cell Wall

Chemical Architecture

The fundamental unit of interest is 5-O-trans-feruloyl-L-arabinofuranose (FA-Ara) .[1][2][3][4] In the plant cell wall, this moiety does not exist in isolation but as a side-chain decoration on a

-

The Linkage: Ferulic acid is esterified to the O-5 position of

-L-arabinofuranose residues.[4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

The Specificity: This acylation typically occurs on arabinose residues linked to O-3 of the xylose backbone.

-

Key Derivatives:

-

FA-Ara: 5-O-trans-feruloyl-L-arabinofuranose.[1][2][3][4][5][6][7][8]

-

FAX:

-D-xylopyranosyl-(1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

FAXG:

-L-galactopyranosyl-(1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Oxidative Cross-Linking Mechanism

The biological significance of FADs lies in their ability to dimerize. Peroxidases (in the presence of H

Diagram 1: Oxidative Cross-Linking Pathway

This diagram illustrates the transition from monomeric FA-Ara to cross-linked diferulate bridges, mediated by peroxidase activity.

Caption: Mechanism of oxidative coupling converting monomeric ferulates into structural cross-links.

Technical Workflow: Extraction and Purification

Isolating intact feruloylated oligosaccharides (FOs) requires a delicate balance: the method must degrade the xylan backbone without hydrolyzing the labile ester bond between FA and Arabinose.

Protocol Selection: Acid vs. Enzyme

-

Mild Acid Hydrolysis (Analytical Profiling): Best for quantifying the profile of side chains (FA, FAX, FAXG). Acid preferentially cleaves furanosidic (Ara-Xyl) bonds over pyranosidic (Xyl-Xyl) bonds, but the ester linkage is relatively stable under controlled conditions.

-

Enzymatic Hydrolysis (Preparative Production): Essential for preserving biological activity. Uses specific endo-xylanases to release larger oligosaccharides (AXOS) retaining the feruloyl group.

Detailed Protocol: Selective Enzymatic Release

This protocol yields bioactive Feruloylated Arabinoxylo-oligosaccharides (F-AXOS) from corn/wheat bran.

Step 1: Pre-treatment (Destarching & Deproteinization)

-

Suspend bran in water (1:10 w/v).

-

Add thermostable

-amylase; incubate at 90°C for 30 min to gelatinize and hydrolyze starch. -

Adjust pH to 7.5; add protease (e.g., Alcalase); incubate at 60°C for 2 hours.

-

Causality: Removing starch and protein prevents membrane fouling during purification and eliminates interfering signals in NMR/MS.

-

Wash insoluble residue with ethanol and air dry.

Step 2: Enzymatic Hydrolysis

-

Resuspend destarched bran in 50 mM sodium acetate buffer (pH 5.0).

-

Add Endo-1,4-

-xylanase (specifically GH10 or GH11 family).-

Note: GH10 xylanases typically produce smaller oligosaccharides with higher FA content than GH11.

-

-

Incubate at 50°C for 24 hours with agitation.

-

Inactivate enzyme (100°C, 10 min). Centrifuge (10,000 x g) to collect supernatant.

Step 3: Purification (The Hydrophobic Capture)

-

Adsorption: Pass supernatant through a column packed with Amberlite XAD-2 (or SP-700) resin.

-

Wash: Flush with distilled water (3 bed volumes) to remove free sugars.

-

Elution: Elute bound FOs with 50% Ethanol or Methanol.

-

Concentration: Rotary evaporate and lyophilize.

Diagram 2: Extraction & Purification Workflow

Visualizing the separation of feruloylated species from the bulk polysaccharide matrix.

Caption: Workflow for isolating high-purity feruloylated oligosaccharides using hydrophobic resin capture.

Analytical Validation

Trustworthiness in FAD research relies on proving the ester bond is intact.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method that definitively proves the acylation site.

-

Method: 2D-HSQC (Heteronuclear Single Quantum Coherence).

-

Diagnostic Signals: The H-5 protons of arabinose shift downfield significantly when acylated by ferulic acid.

Table 1: Diagnostic NMR Signals for Feruloylated Derivatives (in DMSO-d

| Compound | Moiety | Position | Notes | ||

| FA-Ara | Arabinose | H-2 / C-2 | 3.76 | 82.4 | |

| FAX | Arabinose | H-2 / C-2 | 3.93 | 89.3 | Shift due to Xyl-(1 |

| General | Arabinose | H-5 / C-5 | 4.20 - 4.40 | 64.0 - 65.0 | Definitive proof of O-5 acylation |

| General | Ferulate | H-7 (Vinyl) | ~7.50 | 145.0 | trans-olefinic proton |

| General | Ferulate | H-8 (Vinyl) | ~6.40 | 115.0 | trans-olefinic proton |

LC-MS/MS Profiling

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: UV at 325 nm (specific for Ferulic Acid) + MS (Negative Ion Mode).

-

Key Ions:

-

m/z 193: Ferulate ion [M-H]

. -

m/z 325: FA-Ara [M-H]

. -

m/z 613: Feruloylated Arabinotriose (FA-Ara

).

-

Functional Applications & Therapeutic Utility

Laccase-Mediated Hydrogels

Purified F-AXOS can be enzymatically cross-linked to form biocompatible hydrogels.

-

Protocol: Dissolve F-AXOS (2-4% w/v) in water. Add Laccase (e.g., from Trametes versicolor).[10]

-

Mechanism: Laccase oxidizes the feruloyl groups, inducing dimerization (5-5', 8-5' linkages).

-

Application: Wound healing matrices, controlled drug delivery systems (swelling controlled by cross-link density).

Prebiotic & Antioxidant Activity[9]

-

Gut Health: FADs are resistant to upper GI digestion. In the colon, they are fermented by Bifidobacterium spp., which possess feruloyl esterases (FAE).

-

Mechanism: The release of free ferulic acid in situ provides a localized antioxidant effect, protecting colonocytes from oxidative stress, while the arabinose backbone drives biomass production (butyrate generation).

References

-

Schendel, R. R., Meyer, M. R., & Bunzel, M. (2016).[8] Quantitative profiling of feruloylated arabinoxylan side-chains from graminaceous cell walls. Frontiers in Plant Science, 6, 1249. Link

-

Bunzel, M., et al. (2001).[11] Diferulates as structural components in soluble and insoluble cereal dietary fibre. Journal of the Science of Food and Agriculture, 81(7), 653-660. Link

-

Saulnier, L., & Thibault, J. F. (1999). Ferulic acid and diferulic acids as components of sugar-beet pectins and maize bran heteroxylans. Journal of the Science of Food and Agriculture, 79(3), 396-402. Link

-

Vardakou, M., et al. (2007). Structural characterisation by ESI-MS of feruloylated arabino-oligosaccharides synthesised by chemoenzymatic esterification. Molecules, 12(8), 1967-1978. Link

-

Yao, W., et al. (2020). Selective enzymatic release and gel formation by cross-linking of feruloylated glucurono-arabinoxylan from corn bran. ACS Sustainable Chemistry & Engineering, 8(23), 8590–8600. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Ferulic acid mediates prebiotic responses of cereal-derived arabinoxylans on host health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vitro antioxidant activity of feruloyl arabinose isolated from maize bran by acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Disambiguation of Ferulic Acid Derivatives: A Comparative Analysis of Methyl Ferulate and Methyl 5-O-Feruloylarabinofuranoside

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, serves as the parent structure for a multitude of derivatives with diverse physicochemical properties and biological activities. Among these, methyl ferulate and methyl 5-O-feruloylarabinofuranoside represent two structurally distinct molecules with divergent applications in research and development. Methyl ferulate, the simple methyl ester of ferulic acid, is recognized for its enhanced lipophilicity and potential as a therapeutic prodrug. In contrast, methyl 5-O-feruloylarabinofuranoside is a glycosidic conjugate that serves as a crucial model compound, mimicking the linkage of ferulic acid to polysaccharides in plant cell walls. This guide provides a comprehensive technical comparison of these two molecules, elucidating their structural differences, natural contexts, biological activities, and distinct applications. We will explore their chemical properties, comparative bioactivities, and the analytical methodologies pertinent to their study, providing researchers, scientists, and drug development professionals with a clear framework for understanding and utilizing these important compounds.

Foundational Chemistry: A Tale of Two Structures

At the core of their differences lies a fundamental distinction in chemical architecture. While both molecules share the 4-hydroxy-3-methoxyphenyl group characteristic of ferulic acid, the nature of the esterification profoundly alters their overall properties.

1.1. Methyl Ferulate: The Lipophilic Ester

Methyl ferulate is the product of a straightforward esterification reaction between the carboxyl group of ferulic acid and methanol.[1][2] This modification neutralizes the acidic carboxyl group, significantly increasing the molecule's lipophilicity compared to its parent acid. This structural simplicity and altered solubility profile are key to its biological behavior and applications. It is a naturally occurring compound found in various plants, such as Stemona tuberosa, and can also be produced by certain fungi.[3][4][5]

1.2. Methyl 5-O-Feruloylarabinofuranoside: The Glycosidic Model

Methyl 5-O-feruloylarabinofuranoside is a significantly more complex molecule. Here, ferulic acid is ester-linked to the C5 primary hydroxyl group of a methyl α-L-arabinofuranoside moiety.[6] This compound is not typically found in isolation but represents a fundamental structural unit within complex plant polysaccharides, specifically the feruloylated arabinoxylans found in the cell walls of grasses.[6][7][8] In this natural context, the ferulic acid is appended to arabinose side chains of a xylan backbone, playing a critical role in cross-linking polysaccharides and lignin.[9] For research purposes, it is primarily available through multi-step chemical or chemoenzymatic synthesis.[6][10]

Diagram: Comparative Chemical Structures

Sources

- 1. CAS 2309-07-1: Methyl ferulate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective chemoenzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases - PMC [pmc.ncbi.nlm.nih.gov]

Significance of FA-Ara in Grass Cell Wall Recalcitrance Studies

Executive Summary: The "FA-Lock" in Biomass Valorization

In the pursuit of viable lignocellulosic biofuels and high-digestibility forage, the Type II cell wall of commelinid monocots (grasses) presents a unique structural adversary: Feruloylated Arabinose (FA-Ara) . Unlike dicot walls, where pectin controls porosity, grass walls are reinforced by a hemicellulosic network rigidly cross-linked by ferulic acid (FA).

This guide addresses the FA-Ara moiety as the primary determinant of recalcitrance. It is not merely a structural decoration but the "molecular lock" that tethers Gluronoarabinoxylans (GAX) to lignin, creating a barrier impervious to glycosyl hydrolases. For researchers in bioenergy and drug delivery, quantifying and manipulating this specific linkage is the highest-yield strategy for altering cell wall physicochemical properties.

Molecular Architecture: The Axis of Recalcitrance

The grass cell wall is defined by the GAX-FA-Lignin complex . Understanding this architecture is prerequisite to any deconstruction strategy.

The Feruloylation Mechanism

In grasses, ferulic acid is ester-linked to the

The Cross-Linking "Zipper"

Once in the apoplast, peroxidases and laccases oxidize these ferulate residues, driving the formation of radical intermediates. These radicals couple to form:

-

Diferulates (diFA): Covalent bridges between two AX chains (e.g., 5-5', 8-O-4', 8-5' dimers). This "zips" the hemicellulose mesh, reducing pore size.

-

Lignin-Carbohydrate Complexes (LCC): FA radicals cross-couple with monolignols (coniferyl alcohol), anchoring the carbohydrate network directly to the hydrophobic lignin core via stable ether bonds.

Critical Insight: It is the dimerization and lignification of FA-Ara that drives recalcitrance, not the mere presence of monomeric FA.

Visualizing the Resistance Mechanism

The following diagram illustrates the pathway from biosynthesis to the formation of the recalcitrant matrix.

Figure 1: The mechanistic pathway of FA-Ara mediated cell wall stiffening. Note that the irreversible locking occurs in the apoplast.

Validated Protocol: Quantification of FA and diFA

Objective: To accurately quantify monomeric FA and its dimers (diFA) as a metric of cell wall cross-linking density. Standard: This protocol uses alkaline hydrolysis to break ester linkages, followed by HPLC-DAD analysis.

Reagents & Equipment

-

Hydrolysis Buffer: 2M NaOH (degassed with Argon).

-

Internal Standard (IS): 2-hydroxycinnamic acid (o-coumaric acid) or 3-hydroxy-4-methoxycinnamic acid. Never use simple cinnamic acid as it co-elutes with impurities.

-

Extraction Solvent: Ethyl Acetate (anhydrous).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow

-

Biomass Preparation (The Wash):

-

Extract 50 mg of ground cell wall material (AIR - Alcohol Insoluble Residue) with 70% Ethanol at 70°C for 1 hour.

-

Why: This removes soluble free phenolics and chlorophyll that interfere with HPLC baselines.

-

Dry the residue completely.

-

-

Saponification (The Release):

-

Add 2 mL of 2M NaOH to the dried AIR.

-

Add 50 µL of Internal Standard (1 mg/mL) immediately.

-

CRITICAL: Sparge headspace with Argon/Nitrogen and seal tightly.

-

Causality: Phenolic dimers are highly susceptible to oxidative degradation at high pH. Anoxia is non-negotiable.

-

Incubate at 35°C for 18 hours (mild) or 100°C for 2 hours (harsh). Recommendation: 35°C preserves labile dimers.

-

-

Acidification & Extraction:

-

Adjust pH to < 2.0 using 4M HCl.

-

Why: Phenolics must be protonated to partition into the organic phase.

-

Extract 3x with 3 mL Ethyl Acetate.

-

Combine organic phases, evaporate to dryness under N2 stream.

-

Re-suspend in 500 µL 50% Methanol (HPLC grade).

-

-

HPLC Analysis:

-

Mobile Phase A: 1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10-40% B over 30 mins.

-

Detection: 280 nm (general phenolics) and 320 nm (specific for ferulates).

-

Quantitative Impact: FA-Ara vs. Saccharification

The following table summarizes data from key studies where BAHD acyltransferases were silenced, demonstrating the direct correlation between FA reduction and improved digestibility.

| Target Gene | Host Plant | Total FA Reduction | diFA Reduction | Glucose Release (Saccharification) | Reference |

| SvBAHD01 | Setaria viridis | ~60% | ~50% | +40-60% | [de Souza et al., 2018] |

| OsAT10 | Oryza sativa | ~40% (Matrix) | ~30% | +20-30% | [Bartley et al., 2013] |

| SbAT1 | Sorghum bicolor | ~25% | ~15% | +15% | [Molinari et al., 2013] |

Table 1: Impact of genetic downregulation of FA-Ara machinery on cell wall recalcitrance.

Analytical Workflow Visualization

Figure 2: Validated workflow for the extraction and quantification of cell wall bound phenolics.

References

-

Suppression of a single BAHD gene in Setaria viridis causes large, stable decreases in cell wall feruloylation and increases biomass digestibility. Source: The Plant Journal (2018). URL:[Link]

-

Overexpression of a BAHD Acyltransferase, OsAt10, Alters Rice Cell Wall Hydroxycinnamic Acid Content and Saccharification. Source: Plant Physiology (2013). URL:[Link]

-

Ferulic acid: a key component in grass lignocellulose recalcitrance to hydrolysis. Source:[3][5][6][7][8][9][10] Plant Biotechnology Journal (2015).[5][11] URL:[Link]

-

Separation and Detection of Cell Wall-Bound Ferulic Acid Dehydrodimers and Dehydrotrimers in Cereals. Source: Journal of Agricultural and Food Chemistry (2010).[12] URL:[Link]

-

Grass Cell Walls: A Story of Cross-Linking. Source: Frontiers in Plant Science (2017). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymatic cross-linking of ferulated arabinoxylan: effect of laccase or peroxidase catalysis on the gel characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]

- 5. Ferulic acid: a key component in grass lignocellulose recalcitrance to hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ferulic acid: a key component in grass lignocellulose recalcitrance to hydrolysis [repository.rothamsted.ac.uk]

- 8. i-repository.net [i-repository.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Grass cell wall feruloylation: distribution of bound ferulate and candidate gene expression in Brachypodium distachyon [frontiersin.org]

- 11. A grass-specific cellulose–xylan interaction dominates in sorghum secondary cell walls [ouci.dntb.gov.ua]

- 12. Separation and detection of cell wall-bound ferulic acid dehydrodimers and dehydrotrimers in cereals and other plant materials by reversed phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Chemical Synthesis of Methyl 5-O-feruloylarabinofuranoside

Abstract & Scientific Context

Methyl 5-O-feruloylarabinofuranoside is a critical model compound representing the feruloylated side chains of arabinoxylans found in commelinid monocot cell walls (e.g., cereals, grasses).[1][2] These feruloyl esters are instrumental in cross-linking cell wall polysaccharides to lignin, thereby regulating cell wall digestibility and recalcitrance.

For researchers, this molecule serves two primary functions:

-

Enzymatic Assay Substrate: It is the "gold standard" substrate for characterizing type-A and type-B feruloyl esterases (FAEs), allowing for precise kinetic profiling without the interference of complex polymer matrices.

-

Antioxidant Standard: It models the bioavailability and reactivity of bound phenolic acids in dietary fibers.

This guide presents two validated protocols: a modern Regioselective Chemoenzymatic Route (Method A) offering high atom economy and minimal protection steps, and a Traditional Chemical Route (Method B) based on the seminal work of Hatfield et al. (1991), suitable for scale-up when biocatalysts are unavailable.[1]

Retrosynthetic Analysis

The synthesis hinges on the selective esterification of the primary hydroxyl group (C5) of methyl

-

Path A (Enzymatic): Utilizes the steric preference of Candida antarctica Lipase B (CALB) to selectively acylate the primary C5 position using an activated vinyl ester donor.[1]

-

Path B (Chemical): Relies on thermodynamic control to protect C2 and C3 as an acetonide (isopropylidene acetal), forcing acylation at C5.[1]

Figure 1: Retrosynthetic disconnection of the target molecule.

Precursor Preparation: Vinyl Ferulate

Required for Method A (Chemoenzymatic Route)

Commercial ferulic acid must be "activated" to drive the enzymatic equilibrium toward synthesis. Vinyl ferulate is the preferred donor because the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, rendering the reaction irreversible.

Protocol: Lipase-Catalyzed Vinylation

Reagents: Ferulic acid (trans), Vinyl acetate (solvent/reactant), Lipozyme® TL IM (immobilized lipase).[1]

-

Dissolution: Dissolve ferulic acid (1.0 g, 5.15 mmol) in vinyl acetate (20 mL) . Vinyl acetate acts as both the solvent and the acyl donor.

-

Catalysis: Add Lipozyme TL IM (100 mg) (Thermomyces lanuginosus lipase immobilized on silica).[1]

-

Incubation: Incubate at 37°C with orbital shaking (200 rpm) for 48–72 hours . Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Filter off the immobilized enzyme.[3] Evaporate the excess vinyl acetate under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/hexane to yield vinyl ferulate as pale yellow crystals.

-

Yield: ~85-90%[1]

-

Storage: -20°C, desiccated.

-

Method A: Regioselective Chemoenzymatic Synthesis (Recommended)

This method is superior for laboratory-scale synthesis (mg to gram scale) due to its "Green Chemistry" credentials: it avoids toxic protecting group reagents and tedious deprotection steps.[1]

Workflow Diagram

Figure 2: Workflow for the one-step chemoenzymatic coupling.

Detailed Protocol

Materials:

-

Methyl

-L-arabinofuranoside (dried in vacuum oven).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Vinyl Ferulate (prepared above).[1]

-

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

-

Solvent: Anhydrous THF or a mixture of t-Butanol/Pyridine (9:1).[1]

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask, dissolve methyl

-L-arabinofuranoside (164 mg, 1.0 mmol) and vinyl ferulate (330 mg, 1.5 mmol) in anhydrous THF (10 mL) .-

Note: If solubility is an issue, add dry pyridine (1 mL).

-

-

Initiation: Add Novozym 435 (50 mg) .

-

Reaction: Stir at 50°C for 24–48 hours under an inert atmosphere (Argon/Nitrogen).

-

Monitoring: Check TLC (DCM:MeOH 9:1). The product will appear as a UV-active spot (ferulate) that chars with sulfuric acid (sugar).

-

Termination: Filter the reaction mixture through a glass frit or Celite pad to remove the enzyme beads. Wash the beads with THF (2 x 5 mL).[1]

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography.

-

Eluent: Gradient of Dichloromethane (DCM) -> DCM:Methanol (95:5).[1]

-

-

Result: Obtain the target compound as a white to off-white foam.

Method B: Traditional Chemical Synthesis (Hatfield Protocol)

This method is based on the classic route established by Hatfield, Helm, and Ralph (1991). It requires protection of the C2/C3 hydroxyls and the phenolic hydroxyl.

Reaction Scheme

Figure 3: Step-wise chemical protection and coupling strategy.

Detailed Protocol

Step 1: Protection of Sugar (Acetonide Formation) [1]

-

Suspend methyl

-L-arabinofuranoside (1.0 g) in 2,2-dimethoxypropane (15 mL) and dry acetone (10 mL) . -

Add a catalytic amount of p-toluenesulfonic acid (pTsOH) .[1] Stir at RT for 2 hours.

-

Neutralize with triethylamine, evaporate, and purify to obtain methyl 2,3-O-isopropylidene-

-L-arabinofuranoside .

Step 2: Preparation of Activated Ferulate

-

Acetylate ferulic acid using acetic anhydride/pyridine to yield 4-O-acetylferulic acid .[1]

-

Convert to 4-O-acetylferuloyl chloride using thionyl chloride (

) in benzene/toluene. Reflux for 2 hours, then evaporate excessngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Step 3: Coupling

-

Dissolve the protected sugar (from Step 1) in anhydrous pyridine/DCM (1:1) .

-

Add 4-O-acetylferuloyl chloride (1.2 equiv) dropwise at 0°C.

-

Allow to warm to RT and stir overnight.

-

Perform standard aqueous workup (wash with dilute HCl, NaHCO3, Brine) to isolate the fully protected intermediate.

Step 4: Global Deprotection

-

Phenol Deprotection: Dissolve intermediate in DCM. Add pyrrolidine (or hydrazine acetate) to selectively remove the phenolic acetate.[1] Stir 30 min.

-

Acetonide Deprotection: Treat the residue with 60% Acetic Acid (aq) at 40°C for 2 hours (or use TFA/Water 9:1 for 10 min).[1] This removes the 2,3-O-isopropylidene group.

-

Final Purification: Purify via C18 Reverse-Phase HPLC or silica chromatography (EtOAc/MeOH) to yield the pure product.

Analytical Characterization (QC)[1]

Verify the identity and purity of the synthesized compound using the following parameters.

| Parameter | Expected Data (Methyl 5-O-feruloyl-α-L-Ara) |

| Appearance | White amorphous powder or foam |

| UV Spectrum | |

| Downfield shift of H-5a/H-5b (~4.2–4.5 ppm) compared to unsubstituted sugar (~3.6 ppm) | |

| Doublets at ~6.4 ppm and ~7.6 ppm ( | |

| Mass Spec (ESI) | |

| Solubility | Soluble in Methanol, DMSO, Ethanol; sparingly soluble in water |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Wet solvent or enzyme | Ensure THF is distilled/dried. Dry enzyme in a desiccator before use. |

| Regioselectivity Loss | Temperature too high | Do not exceed 55°C. Higher temps can cause acyl migration to C2/C3.[1] |

| Polymerization | Free phenolic OH (Method B)[1] | Ensure complete acetylation of ferulic acid before making the acid chloride. |

| Incomplete Deprotection | Acid too weak | For acetonide removal, ensure temperature is maintained at 40°C if using acetic acid. |

References

-

Hatfield, R. D., Helm, R. F., & Ralph, J. (1991).[2] Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity.[1][2] Analytical Biochemistry, 194(1), 25–33.[2] Link

-

Vafiadi, C., Topakas, E., & Christakopoulos, P. (2006). Regioselective esterase-catalyzed feruloylation of L-arabinobiose.[1] Carbohydrate Research, 341(12), 1992–1997. Link

-

Bunzel, M., et al. (2002). Separation and structural characterization of feruloylated arabinoxylan oligosaccharides. Journal of Chromatography A, 972(2), 291-295.[1]

-

Biely, P., et al. (2014). Enzymatic synthesis of feruloylated glycosides. Biochimica et Biophysica Acta (BBA). Link

- Mastihubová, M., & Biely, P. (2004). Transglycosylation of ferulic acid esters. Tetrahedron Letters, 45(15), 3235-3238.

Disclaimer: This protocol involves the use of hazardous chemicals (THF, Pyridine, Thionyl Chloride). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. US20070224668A1 - Process for producing 4-vinylguaiacol by biodecaroxylation of ferulic acid - Google Patents [patents.google.com]

Application Note: Enzymatic Hydrolysis of Methyl 5-O-feruloylarabinofuranoside by Feruloyl Esterases (FAEs)

[1]

Executive Summary & Scientific Rationale

Feruloyl esterases (FAEs; EC 3.1.1.[1][2]73) are critical auxiliary enzymes that potentiate the degradation of complex plant biomass by severing the ester cross-links between hydroxycinnamic acids (ferulic acid) and the arabinose side chains of xylans. While simple substrates like methyl ferulate (MFAc) are commonly used for high-throughput screening, they fail to capture the steric and regioselective complexity of the native plant cell wall.

Methyl 5-O-feruloylarabinofuranoside (MFA) is the "gold standard" biomimetic substrate. It structurally replicates the specific 5-O-linkage found in feruloylated arabinoxylans.

Why this protocol matters:

-

Specificity Profiling: Type A FAEs (e.g., Aspergillus niger FaeA) show up to a 1600-fold higher catalytic efficiency (

) for MFA compared to methyl ferulate, whereas Type B FAEs show broader specificity. Using MFA is the only way to definitively classify a Type A FAE. -

Drug Delivery: FAEs are increasingly explored for the prodrug activation of feruloylated therapeutic agents; MFA serves as a precise model for these glycosidic-ester prodrugs.

Reaction Mechanism & Pathway

The hydrolysis of MFA by FAEs is a serine-protease-like mechanism involving a catalytic triad (Ser-His-Asp). The enzyme attacks the carbonyl carbon of the feruloyl ester bond, releasing the sugar moiety (methyl arabinofuranoside) and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed to release free ferulic acid.

Figure 1: Mechanism of MFA hydrolysis. The reaction yields free Ferulic Acid, which is the chromophore quantified by HPLC.

Materials & Reagents

Substrate Preparation

-

Substrate: Methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside (MFA).[3]

-

Sourcing: Custom synthesis is often required following the protocol of Hatfield et al. (1991), or commercial procurement from specialized carbohydrate vendors (e.g., Megazyme, Carbosynth).

-

-

Stock Solution: Dissolve MFA in pure DMSO to a concentration of 20 mM . Store at -20°C.

-

Note: Avoid ethanol/methanol for stock preparation to prevent transesterification artifacts during long-term storage.

-

Buffers & Mobile Phases

-

Assay Buffer: 100 mM MOPS (3-(N-morpholino)propanesulfonic acid), pH 6.0.

-

Expert Tip: Type A FAEs often have acidic optima (pH 5.0–6.0). Avoid phosphate buffers if downstream mass spectrometry is planned; otherwise, 100 mM Sodium Phosphate (pH 6.0) is acceptable.

-

-

Stop Solution: Glacial Acetic Acid.

-

HPLC Mobile Phase:

-

Solvent A: Milli-Q Water + 0.1% Formic Acid.

-

Solvent B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid.

-

Experimental Protocol

Enzyme Activity Assay (Standard Workflow)

This protocol is designed for a 200 µL reaction volume, suitable for 96-well plates or microcentrifuge tubes.

Step 1: Preparation

-

Pre-heat the Assay Buffer to 37°C.

-

Dilute the 20 mM MFA Stock 1:10 in Assay Buffer to create a 2 mM Working Substrate Solution (Final DMSO concentration < 10%).

Step 2: Incubation

-

Aliquot 180 µL of the 2 mM Working Substrate Solution into reaction tubes.

-

Add 20 µL of diluted Enzyme Preparation.

-

Blank Control: Add 20 µL of Assay Buffer instead of enzyme.

-

Total Hydrolysis Control: Add 20 µL of 2M NaOH (incubate 1 hr) to determine total theoretical yield (optional).

-

-

Incubate at 37°C for 15 minutes in a thermomixer (500 rpm).

Step 3: Termination

-

Stop the reaction by adding 20 µL of Glacial Acetic Acid .

-

Vortex immediately. The pH should drop below 3.0, quenching the enzyme and protonating the ferulic acid for better RP-HPLC retention.

-

Centrifuge at 12,000 x g for 5 minutes to pellet any precipitated protein.

Step 4: HPLC Quantification Transfer the supernatant to HPLC vials.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 320 nm (Ferulic acid |

| Column Temp | 30°C |

| Run Time | 15 minutes |

Gradient Profile:

-

0–2 min: 10% B (Isocratic hold)

-

2–10 min: 10%

60% B (Linear Gradient) -

10–12 min: 60%

90% B (Wash) -

12–15 min: 10% B (Re-equilibration)

Data Analysis & Results Interpretation

Calculation of Activity

Ferulic acid (FA) release is quantified using a standard curve (range 0.01 – 1.0 mM FA).

- : Concentration of FA in sample (mM or µmol/mL).

- : Concentration of FA in blank.

- : Total reaction volume (0.22 mL).

- : Dilution factor (if supernatant was diluted before HPLC).

- : Reaction time (15 min).

- : Volume of enzyme added (0.02 mL).

-

Unit Definition: One Unit (U) is the amount of enzyme releasing 1 µmol of ferulic acid per minute.

Specificity Profiling (The "Self-Validating" Check)

To confirm FAE classification, compare activity on MFA vs. Methyl Ferulate (MFAc).

| Enzyme Type | MFA Activity | MFAc Activity | Ratio (MFA/MFAc) |

| Type A (e.g., AnFaeA) | High | Low | > 10 |

| Type B (e.g., FoFaeI) | Moderate | High | < 1 |

| Type C | Moderate | Moderate | ~ 1 |

Interpretation: If your enzyme hydrolyzes MFAc efficiently but shows negligible activity on MFA, it is likely a Type B esterase or a general lipase/esterase, not a Type A FAE.

Workflow Visualization

Figure 2: Experimental workflow for the enzymatic hydrolysis assay.

Troubleshooting & Critical Control Points

-

Substrate Solubility: MFA is less soluble than methyl ferulate. If precipitation occurs in the buffer, increase the DMSO concentration to 10% or add 0.05% Tween-80.

-

Spontaneous Hydrolysis: Feruloyl esters are labile at alkaline pH. Never exceed pH 7.5 during the assay. Always run a "No Enzyme" blank to subtract spontaneous hydrolysis rates.

-

Peak Tailing: Ferulic acid can tail on C18 columns. Ensure the mobile phase pH is acidic (pH ~3.0 with formic or acetic acid) to keep the carboxylic acid protonated.

References

-

Hatfield, R. D., Helm, R. F., & Ralph, J. (1991). Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity.[3] Analytical Biochemistry, 194(1), 25-33.[3] Link

-

Crepin, L., Faulds, C. B., & Connerton, I. F. (2004). Functional classification of the feruloyl esterases. Applied Microbiology and Biotechnology, 63(6), 647-652. Link

-

Benoit, I., et al. (2008). Feruloyl esterases as a tool for the release of phenolic compounds: Classification and industrial applications. Biotechnology Letters. Link

-

Dilokpimol, A., et al. (2016). Feruloyl esterases for biorefineries: Subfamily classified specificity for natural substrates. Frontiers in Bioengineering and Biotechnology. Link

Application Note: Thin-Layer Chromatography (TLC) Detection of Feruloylated Sugars

Abstract

Objective: To provide a robust, low-cost, and rapid protocol for the qualitative screening and semi-quantitative analysis of feruloylated oligosaccharides (FOS) and ferulic acid-sugar esters. Scope: This guide covers sample preparation from plant biomass, specific stationary/mobile phase selection, and a dual-detection methodology that confirms the presence of both the phenolic (feruloyl) and carbohydrate moieties in a single conjugate. Target Audience: Analytical Chemists, Glycobiologists, and Drug Discovery Scientists focusing on dietary fibers, prebiotics, and antioxidant conjugates.

Introduction & Scientific Principles

Feruloylated sugars are bioactive conjugates found in the cell walls of commelinid monocots (e.g., maize bran, wheat, sugar beet pulp). They consist of ferulic acid (FA) ester-linked to the O-5 position of arabinose or O-6 of galactose residues within polysaccharide chains (arabinoxylans/pectins).

Why TLC?

While HPLC-MS is the gold standard for structural elucidation, TLC remains the most efficient high-throughput screening tool for:

-

Monitoring Enzymatic Hydrolysis: Rapidly tracking the release of FOS during xylanase/esterase treatments.

-

Purification Checks: Verifying fractions during Solid Phase Extraction (SPE) or column chromatography.

-

Functional Confirmation: Uniquely identifying the ester linkage by correlating UV fluorescence (phenolic) with sugar staining (carbohydrate) at the exact same

value.

Mechanism of Separation

Separation on Silica Gel 60 is driven by polarity .

-

Free Ferulic Acid (FA): Less polar (lipophilic aromatic ring); migrates near the solvent front in polar aqueous systems.

-

Feruloylated Oligosaccharides (FOS): Moderately polar (balance between hydrophobic phenol and hydrophilic sugar); migrate to intermediate

values. -

Free Sugars (Xylose/Arabinose): Highly polar; migrate slowly or stay near the origin unless the water content in the mobile phase is high.

Materials and Reagents

Stationary Phase[1][2][3][4]

-

Plates: Silica Gel 60

on aluminum or glass backing (20 x 20 cm).-

Note:

indicator is crucial for visualizing UV-absorbing aromatic rings.[1]

-

Mobile Phases (Solvent Systems)

Choose based on the complexity of the oligosaccharide chain length (Degree of Polymerization, DP).

| System | Composition (v/v/v) | Application |

| BAW-1 | n-Butanol : Acetic Acid : Water (4:1:5, upper phase) | General screening for mono- and disaccharide esters (e.g., FA-Ara). |

| BAW-2 | n-Butanol : Acetic Acid : Water (2:1:1) | Better resolution for larger oligosaccharides (DP 3–5). |

| EAW | Ethyl Acetate : Acetic Acid : Water (3:1:[2]1) | High polarity; keeps free FA at the front, separates small FOS well. |

Detection Reagents

-

UV Lamp: Capable of dual wavelength (254 nm and 365 nm).[1][3][4]

-

Sugar Stain (Aniline Phthalate):

-

Preparation: Dissolve 0.93 g aniline and 1.66 g o-phthalic acid in 100 mL water-saturated n-butanol.

-

Target: Reducing sugars (aldopentoses/hexoses).

-

-

General Charring Reagent:

-

Preparation: 5% Sulfuric acid (

) in Ethanol. -

Target: All organic compounds (destructive).

-

Experimental Workflow

Step 1: Sample Preparation (Enzymatic Release)

Feruloylated sugars are rarely free in nature; they must be released from the cell wall matrix.

-

Substrate: 100 mg Destarched Maize Bran or Wheat Bran.

-

Hydrolysis: Incubate with Endo-1,4-

-xylanase (to release FOS) or mild acid (50 mM TFA, 100°C, 1h).-

Critical Control: Do not use alkaline hydrolysis (NaOH) if you want to detect the ester; NaOH breaks the ester bond, yielding free ferulic acid and free sugar.

-

-

Cleanup (Optional but Recommended): Pass hydrolysate through a C18 SPE cartridge.

-

Wash: Water (removes free sugars/salts).

-

Elute: 50% Methanol (elutes Feruloylated sugars).

-

Step 2: TLC Plate Setup[1][8][9]

-

Activation: Heat plate at 105°C for 30 mins to remove atmospheric moisture.

-

Spotting: Apply 2–5

L of sample in tight bands (not dots) 1.5 cm from the bottom edge.-

Lane 1: Free Ferulic Acid Standard (1 mg/mL in MeOH).

-

Lane 2: Arabinose/Xylose Standard (1 mg/mL in water).

-

Lane 3: Enzymatic Hydrolysate (Sample).[5]

-

Step 3: Development

-

Saturate the TLC chamber with the chosen Mobile Phase (e.g., BAW-2) for 30 minutes (filter paper lined).

-

Develop plate until solvent front reaches 1 cm from the top.

-

Dry the plate completely in a fume hood (acetic acid residues interfere with staining).

Step 4: Dual-Detection Protocol (The "Fingerprint" Method)

This is the core validation step. You must perform these sequentially on the same plate .

-

Visualization A: Fluorescence (Non-Destructive)

-

Visualization B: Sugar Staining (Destructive)

-

Spray the plate with Aniline Phthalate reagent.

-

Heat at 105°C for 10–15 minutes.

-

Observation: Reducing sugars appear as colored spots (Pentoses/Arabinose = Red/Pink; Hexoses = Brown/Green).

-

Confirmation: If a pencil-circled spot (from UV) also turns Red/Pink, it is confirmed as a Feruloylated Pentose .

-

Data Visualization & Logic

Workflow Diagram

Caption: Step-by-step workflow for isolating and validating feruloylated oligosaccharides using dual-detection TLC.

Interpretation of Results

| Compound Class | UV 365 nm (Fluorescence) | Aniline Phthalate Stain | Approx |

| Free Ferulic Acid | Bright Blue | Negative (No color) | 0.85 – 0.95 |

| Feruloyl-Arabinose (FA-Ara) | Bright Blue | Red/Pink | 0.55 – 0.65 |

| Feruloyl-Oligos (FA-AX) | Bright Blue | Red/Pink | 0.30 – 0.50 |

| Free Arabinose/Xylose | None (Invisible) | Red/Pink | 0.20 – 0.30 |

Troubleshooting & Optimization

Issue: "Tailing" or Streaking Spots

-

Cause: Acidic groups on ferulic acid interacting with silica silanols.

-

Solution: Add 1–2% Formic Acid to the mobile phase to suppress ionization of the carboxylic acid.

Issue: Weak Fluorescence

-

Cause: Oxidation of ferulic acid or low concentration.

-

Solution: Ensure the plate is viewed immediately after drying. Ferulic acid is light-sensitive; minimize exposure to ambient light before viewing.

Issue: Background Darkening after Staining

-

Cause: Overheating or old reagent.

-

Solution: Monitor the heating step closely. Stop as soon as pink spots appear. Use fresh Aniline Phthalate (stable for 1 week at 4°C).

References

-

Saulnier, L., & Thibault, J. F. (1999). Ferulic acid and diferulic acid as cross-linking agents in plant cell walls. Journal of the Science of Food and Agriculture. Link

-

Allerdings, E., et al. (2006). Isolation and structural identification of complex feruloylated heteroxylan side-chains from maize bran. Phytochemistry. Link

-

Younes, A., & Karboune, S. (2023). Enzymatic generation of cocoa bean shells oligosaccharides and feruloylated oligo/polysaccharides.[6] ResearchGate.[3] Link

-

Sherma, J. (2000). Thin-Layer Chromatography in Food and Agricultural Analysis. Journal of Chromatography A. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-O-feruloylarabinofuranoside (MFA)

Topic: Stability of methyl 5-O-feruloylarabinofuranoside at alkaline pH Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Product Category: Cell Wall Model Compounds / Feruloyl Esterase Substrates Topic: Stability & Handling at Alkaline pH

Executive Summary

Methyl 5-O-feruloylarabinofuranoside (MFA) is a synthetic model compound representing the feruloylated arabinoxylan structures found in graminaceous plant cell walls.[1] Its structural integrity relies on the ester linkage between the ferulic acid moiety and the O-5 position of the arabinofuranose ring.

Critical Alert: This ester bond is inherently labile under alkaline conditions. While MFA is relatively stable at physiological pH (pH 6.0–7.5), exposure to pH > 9.0 initiates rapid saponification (hydrolysis) , releasing free ferulic acid and methyl arabinofuranoside. Users performing extractions, derivatizations, or esterase assays must strictly control pH to prevent non-enzymatic degradation.

Part 1: Troubleshooting Guide

Issue 1: Unexpected Loss of Substrate in Control Samples

Symptom: In enzymatic assays (e.g., feruloyl esterase activity), the "no-enzyme" control shows a significant decrease in MFA concentration over time.

Diagnosis: Spontaneous Alkaline Hydrolysis (Auto-hydrolysis).

Mechanism: At pH ≥ 8.0, hydroxide ions (

Corrective Actions:

-

Check Buffer pH: Ensure assay buffer is

pH 7.5. If a higher pH is required for enzyme optimality, reduce incubation time. -

Temperature Control: Hydrolysis rates increase exponentially with temperature. If working at pH 8.0, lower the temperature from 37°C to 25°C or 4°C if possible.

-

Buffer Selection: Avoid buffers that can act as general base catalysts (e.g., concentrated imidazole) if they are not strictly required.

Issue 2: Chromatographic Peak Splitting or Retention Time Shifts

Symptom: HPLC analysis shows the MFA peak broadening, splitting, or shifting, often accompanied by the appearance of a new early-eluting peak.

Diagnosis: Ionization of the Phenolic Hydroxyl Group.

Mechanism: The feruloyl moiety contains a phenolic hydroxyl group with a

-

At pH < 8: The molecule is protonated (neutral) and hydrophobic, retaining well on C18 columns.

-

At pH > 8: The phenol deprotonates to a phenolate anion (

), becoming highly polar and eluting much earlier (often near the void volume or co-eluting with impurities).

Corrective Actions:

-

Acidify Solvents: Ensure your HPLC mobile phase contains an acid modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to keep the phenol protonated (

). -

Quench Reactions with Acid: Before injection, stop all alkaline reactions by adding acetic acid or HCl to lower pH to < 4.0. This freezes the hydrolysis and standardizes the ionization state.

Issue 3: High "Free Ferulic Acid" Background in Extraction

Symptom: When using MFA as a spike-in standard for extraction efficiency, recovery is low, and free ferulic acid (FA) is high. Diagnosis: Extraction-Induced Saponification. Mechanism: Many cell wall extraction protocols use 1M–4M NaOH. This condition is designed to break ester bonds. MFA will be quantitatively hydrolyzed under these conditions.

Corrective Actions:

-

Protocol Segregation: Do not use MFA as an internal standard for alkaline extraction efficiency if you intend to measure intact esters. Use it only for mild solvent extractions (e.g., destabilized water, ethanol).

-

Use a Stable Analog: For alkaline workflows, use a non-hydrolyzable ether-linked analog (e.g., a methyl ether derivative) if tracking mass balance is the goal, though this changes the chemistry.

Part 2: Frequently Asked Questions (FAQ)

Q1: What is the maximum pH I can safely store MFA solutions?

A: For long-term storage, maintain pH < 6.0. At pH 7.0–7.5, solutions are stable for hours (suitable for assays). At pH > 9.0, half-life (

Q2: Does the "methyl" glycoside group affect stability compared to free arabinose esters? A: Yes, it improves stability. The methyl group at the anomeric position (C1) locks the furanose ring, preventing mutarotation and reducing complex isomerization pathways. However, it does not protect the distal 5-O-feruloyl ester bond from alkaline attack.

Q3: Can I use ammonia (

Q4: How do I distinguish between enzymatic hydrolysis and chemical degradation? A: You must run a "Boiled Enzyme" or "Buffer Only" control alongside every experiment.

-

True Enzymatic Activity:

. -

If the control shows >10% degradation, your assay pH is too high for the substrate's chemical stability.

Part 3: Experimental Protocols

Protocol A: Stability Assessment Assay

Determine the safe operating window for your specific experimental conditions.

Materials:

-

MFA Stock: 10 mM in Methanol.

-

Buffers: 50 mM Phosphate (pH 6.0, 7.0, 8.0), 50 mM Glycine-NaOH (pH 9.0, 10.0).

-

Stop Solution: 5% Acetic Acid in Methanol.

Workflow:

-

Preparation: Dilute MFA stock to 100 µM in pre-warmed buffers (

). -

Incubation: Incubate in a water bath at

. -

Sampling: Remove aliquots at

min. -

Quenching: Immediately mix aliquot 1:1 with Stop Solution.

-

Analysis: Analyze via HPLC-UV (320 nm).

-

Calculation: Plot % Remaining vs. Time. Calculate pseudo-first-order rate constant (

).

Protocol B: HPLC Quantification Method

Validated method for separating MFA from Ferulic Acid.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 60% B over 15 min; Hold 2 min; Re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm (Feruloyl max) and 280 nm. |

| Retention | Ferulic Acid (~6-7 min); MFA (~10-12 min). |

Part 4: Visualizations

Mechanism of Alkaline Instability

This diagram illustrates the base-catalyzed hydrolysis pathway (Saponification) vs. the stable state.

Caption: Figure 1. Mechanism of base-catalyzed hydrolysis of MFA. At alkaline pH, hydroxide ions attack the ester carbonyl, leading to irreversible cleavage.

Troubleshooting Decision Tree

Logic flow for diagnosing stability issues in the lab.

Caption: Figure 2. Diagnostic logic flow for identifying the root cause of MFA loss during experimental workflows.

References

-

Hatfield, R. D., Helm, R. F., & Ralph, J. (1991). Synthesis of methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside and its use as a substrate to assess feruloyl esterase activity.[1] Analytical Biochemistry, 194(1), 25–33. Link

-

Saulnier, L., & Thibault, J. F. (1999). Ferulic acid and diferulic acids as components of sugar-beet pectins and maize bran heteroxylans. Journal of the Science of Food and Agriculture, 79(3), 396–402. (Contextualizes alkaline extraction). Link

-

Benoit, I., et al. (2006). Feruloyl esterases as tools for the release of phenolic compounds from agro-industrial by-products. Carbohydrate Research, 341(11), 1820-1827. Link

-

Borneman, W. S., et al. (1990). Feruloyl and p-coumaroyl esterases from anaerobic fungi in relation to plant cell wall degradation. Applied and Environmental Microbiology, 56(6), 1985-1991. Link

Sources

Preventing photodegradation of feruloylated substrates during assays

Subject: Preventing Photodegradation & Isomerization in Feruloyl Esterase (FAE) Assays

To: Research & Development Teams, Assay Development Scientists From: Senior Application Scientist, Bio-Analytical Division Re: Critical Handling Protocols for Hydroxycinnamic Acid Derivatives

Status: Active Last Updated: February 20, 2026

Executive Summary: The "Ghost Signal" Phenomenon

You are likely reading this because your Feruloyl Esterase (FAE) assays are showing high background noise, non-linear kinetics, or unexplainable loss of substrate concentration.

The Core Issue: Ferulic acid (FA) and its esterified derivatives (e.g., Methyl Ferulate, Ethyl Ferulate, Feruloylated Oligosaccharides) are highly photo-active. Upon exposure to UV and blue light (300–480 nm), these compounds undergo rapid trans-to-cis photoisomerization .

Why this destroys data:

-

Absorbance Shift: The cis-isomer has a significantly lower molar extinction coefficient (

) at the standard detection wavelength ( -

Kinetic Mimicry: This spontaneous drop in absorbance mimics the spectral change often associated with enzyme activity or substrate depletion, creating "ghost signals" (false positives) or masking true enzymatic rates.

-

Steric Hindrance: Many FAE enzymes exhibit high stereospecificity for the trans-conformation. A substrate stock that has partially isomerized to cis effectively lowers the available substrate concentration

, altering calculated

The Mechanistic Basis

To troubleshoot effectively, you must understand the photophysics occurring in your tube.

The Isomerization Trap

Under standard laboratory fluorescent lighting, feruloylated substrates absorb photons that excite the molecule from the ground state (

Figure 1: The pathway of photoisomerization. Note that while isomerization is reversible, it happens faster than most assay read times.

Standard Operating Procedures (SOPs)

These protocols are non-negotiable for quantitative accuracy.

Protocol A: The "Dark Room" Preparation

For the preparation of Stock Solutions (e.g., 100 mM Methyl Ferulate in DMSO/Methanol)

-

Amber Glassware: All stocks must be prepared in amber borosilicate glass vials. If amber glass is unavailable, wrap clear tubes in a double layer of aluminum foil.

-

Solvent Choice: Use anhydrous DMSO or Ethanol. Avoid acetone if possible, as it can act as a photosensitizer.

-

Lighting: Perform weighing and dilution under Yellow Light (sodium vapor or filtered LED, cutoff >500 nm).

-

Why? Ferulic acid absorption tails off significantly above 400 nm. Standard "white" lab lights emit high-energy blue spikes that overlap with FA's absorption spectrum.

-

Protocol B: The Assay Workflow

Running the spectrophotometric assay (e.g., measuring

-

Thermostability Check: Ensure your plate reader/spectrophotometer is pre-warmed. Temperature fluctuations can shift the solvent polarity, altering the

independently of the enzyme. -

The "Cover" Rule:

-

Cuvettes: Use black-walled quartz cuvettes or keep the sample compartment lid closed at all times between reads.

-

Microplates: Use a foil seal during incubation. Remove it only immediately before reading.

-

-

Autosampler Protection: If using HPLC, the autosampler tray must be thermostatted (4°C) and completely shielded from light. Transparent autosampler doors should be covered with opaque paper.

Troubleshooting Guide

Use this matrix to diagnose specific anomalies in your data.

| Symptom | Probable Cause | Verification Step | Corrective Action |

| Drifting Baseline (Absorbance drops in "No Enzyme" control) | Photoisomerization | Expose a control tube to lab light for 10 mins; measure spectrum. If peak drops/shifts blue, it's light damage. | Switch to amber tubes immediately. Install yellow filters on lab lights. |

| Non-Linear Kinetics (Rate slows down too fast) | Substrate Depletion via Isomerization | Run HPLC on the substrate stock. Look for a "split" peak (Cis/Trans doublet). | Prepare fresh substrate in the dark. Keep stocks at -20°C. |

| High Variation (High %CV between triplicates) | Inconsistent Light Exposure | Did one replicate sit on the bench longer? | Use a multichannel pipette to minimize time lag. Cover plate with foil between additions. |

| Shift in | pH-Induced Shift (Bathochromic/Hypsochromic) | Check buffer pH. FA spectrum is highly pH-sensitive due to phenol deprotonation. | Ensure buffer capacity is sufficient (e.g., 100 mM MOPS/HEPES) to maintain pH during reaction. |

Quantitative Stability Data

The following table summarizes the stability of Trans-Ferulic Acid under various conditions (aggregated from photodynamic studies [1, 4]).

| Condition | Half-Life ( | Risk Level |

| Dark / 4°C / pH 3-7 | > 3 Months | Safe |

| Dark / 25°C / pH 7 | ~ 1 Month | Monitor |

| Ambient Lab Light / 25°C | < 4 Hours | Critical |

| Direct UV / Sunlight | < 15 Minutes | Fatal to Assay |

Frequently Asked Questions (FAQs)

Q: Can I mathematically correct for the isomerization if I run a blank? A: It is risky. The rate of isomerization follows first-order photokinetics dependent on photon flux, which varies spatially across a lab bench. A blank in position A1 might receive less light than a sample in H12. Physical shielding is superior to mathematical correction.

Q: I see a "double peak" in my HPLC trace. Is my column broken? A: Likely not. This is the hallmark of cis/trans separation. Cis-ferulic acid usually elutes earlier than trans-ferulic acid on C18 columns due to higher polarity/lower hydrophobicity. If you see this in your "pure" stock, your stock is compromised.

Q: Does this apply to Nitrophenyl-Ferulate (pNP-Ferulate)?

A: Yes, but with a caveat. While the release of p-nitrophenol (yellow, 405-410 nm) is the readout, the substrate (pNP-Ferulate) can still isomerize. If your enzyme is stereospecific for trans-ferulate, the cis-pNP-Ferulate becomes a competitive inhibitor or a non-substrate, effectively lowering your

Workflow Visualization

The following diagram outlines the "Safe Path" for handling these substrates to ensure data integrity.

Figure 2: The "Safe Path" workflow for feruloylated substrate handling.

References

-

Horbury, M. D., et al. (2016). "Photodynamics of potent antioxidants: ferulic and caffeic acids." Royal Society of Chemistry Advances. Source:[Link]

-

Peanparkdee, M., et al. (2022). "Stability and Anti-Aging of Encapsulated Ferulic Acid in Phosphorylated Rice Starch."[1] Scientific Reports. Source:[Link]

-

OpenWetWare. "Feruloyl Esterase Protocols." Source:[Link]

-

Taniguchi, M., et al. (2002). "Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids." Photochemical & Photobiological Sciences. Source:[Link]

Sources

Technical Support Center: FA-Ara (Fludarabine) Hydrolysis Assay Optimization

The following technical guide addresses the optimization of hydrolysis assays for F-ara-AMP (Fludarabine phosphate) to its active metabolite F-ara-A (9-β-D-arabinofuranosyl-2-fluoroadenine), commonly abbreviated in lab shorthand as "FA-Ara".

Topic: Optimizing Incubation Temperature for F-ara-AMP

Scope & Scientific Context

This guide addresses the enzymatic or chemical hydrolysis of the prodrug F-ara-AMP to the active nucleoside F-ara-A .[1] In drug development, this assay is critical for:

-

Pharmacokinetic (PK) Bridging: Confirming rapid conversion in plasma (half-life ~5 mins).[1]

-

In Vitro Potency: Ensuring the prodrug is cleaved to the active form in cell-based assays.

-

Stability Testing: Distinguishing enzymatic hydrolysis from spontaneous degradation.

Crucial Mechanism: F-ara-AMP is highly water-soluble.[1] Upon hydrolysis (dephosphorylation), it releases F-ara-A, which has significantly lower aqueous solubility.[1] Temperature optimization is a trade-off between enzymatic efficiency (e.g., CD73/5'-nucleotidase activity) and analyte solubility/stability .[1]

Interactive Pathway Diagram

The following diagram illustrates the critical hydrolysis step and potential degradation pathways regulated by temperature.

Figure 1: Mechanistic pathway of Fludarabine phosphate hydrolysis. Note that temperature influences both the desired enzymatic conversion and the risk of spontaneous degradation or precipitation.

Optimization Protocol: Temperature Parameters

The standard physiological incubation is 37°C , but assay optimization often requires deviations to control kinetics or solubility.

Comparative Temperature Matrix

| Temperature | Application | Pros | Cons |

| 4°C (Ice) | Quenching / Stability Baseline | Stops enzymatic activity immediately; prevents spontaneous hydrolysis.[1] | Risk of Precipitation: F-ara-A is poorly soluble; rapid cooling can crash it out of solution.[1] |

| 25°C (Ambient) | Benchtop Stability / Processing | Easier workflow; reduces evaporation risk in plate assays.[1] | Slower enzymatic kinetics (approx. 50% of Vmax); variable ambient conditions affect reproducibility. |

| 37°C (Physiological) | Standard Assay Condition | Mimics in vivo PK; optimal for CD73/plasma phosphatases.[1] | High evaporation rate in low-volume plates; requires strict humidity control.[1] |

| 50°C+ | Forced Degradation | Accelerates hydrolysis for stress testing.[1] | Thermal Instability: Risk of degrading the purine ring; non-physiological mechanism. |

Troubleshooting Guide (Q&A Format)

Issue 1: Incomplete Hydrolysis & Variability

Q: I am incubating F-ara-AMP with human plasma at 37°C, but I see high variability in F-ara-A recovery between replicates. Why?

A: This is likely a Solubility-Temperature Hysteresis issue.[1]

-

The Cause: F-ara-AMP is soluble, but the product F-ara-A has a solubility limit of ~120 µg/mL in water, which drops drastically in high-salt buffers or at lower temperatures.[1] If you perform the hydrolysis at 37°C but let the plate sit on the bench (22°C) or cool it to 4°C before adding the stop solution (e.g., acetonitrile), the F-ara-A may micro-precipitate.

-

The Fix:

-

Warm Stop Solution: Pre-warm your quenching solvent (Methanol/Acetonitrile) to 37°C before adding it to the samples.

-

Direct Quench: Do not introduce a "cooling step" between incubation and quenching. Go directly from the incubator to the quench.

-

Issue 2: Spontaneous Hydrolysis in Controls

Q: My negative control (buffer + F-ara-AMP without enzyme) shows ~5-10% conversion to F-ara-A at 37°C. Is my prodrug unstable?

A: F-ara-AMP is susceptible to pH-dependent thermal hydrolysis .[1]

-

The Cause: While relatively stable at neutral pH, the phosphate ester bond becomes labile at higher temperatures if the pH drifts acidic (< pH 6.0).

-

The Fix:

Issue 3: Low Enzyme Activity at 37°C

Q: I am using recombinant CD73 to hydrolyze F-ara-AMP, but the reaction rate is slower than predicted at 37°C.

A: This often indicates Thermal Inactivation of the enzyme prior to the assay.

-

The Cause: CD73 is a glycosyl-phosphatidylinositol (GPI)-anchored protein.[1] If you are using a recombinant soluble form, it may be less thermostable than the membrane-bound form.[1] Pre-incubating the enzyme at 37°C before adding the substrate can denature it.

-

The Fix:

-

Substrate Initiation: Pre-warm the substrate (F-ara-AMP) to 37°C, but keep the enzyme on ice until the moment of addition.

-

Time-Course Validation: Run a linearity assay (5, 10, 15, 30 min) to ensure you are measuring the initial velocity phase, as the enzyme may lose activity over time at 37°C.[1]

-

Validated Workflow for Temperature Optimization

To determine the optimal temperature for your specific matrix (plasma vs. recombinant enzyme), follow this "Self-Validating" protocol.

Step 1: Preparation

-

Prepare 100 µM F-ara-AMP stock.[1]

-

Set thermal cycler or heat blocks to 25°C, 30°C, 37°C, and 42°C.

Step 2: Incubation

-

Aliquot enzyme/plasma into 4 sets of tubes.

-

Add substrate and incubate for a fixed time (e.g., 10 min) at each temperature point.

Step 3: Quenching & Analysis

-

Critical: Quench with Ice-Cold Acetonitrile containing Internal Standard .

-

Why Ice-Cold here? In this specific step, you want to instantly denature the enzyme. The organic solvent (ACN) will keep the F-ara-A in solution (overcoming the solubility issue mentioned in Issue 1) while the cold stops the reaction.

Step 4: Calculation

-

Plot ln(Rate) vs. 1/Temperature (Kelvin) (Arrhenius Plot).[1]

-

Interpretation: A linear plot indicates a simple enzymatic process.[1] A break or drop at higher temperatures indicates enzyme denaturation or substrate instability.[1]

References

-

Plunkett, W., et al. (1980).[1] "Comparison of the toxicity and metabolism of 9-β-D-arabinofuranosyl-2-fluoroadenine and 9-β-D-arabinofuranosyladenine in human lymphoblastoid cells." Cancer Research.[1]

-

Gandhi, V., & Plunkett, W. (2002).[1] "Cellular pharmacology of fludarabine." Clinical Pharmacokinetics.

-

Lichtman, S. M., et al. (2002).[1] "The pharmacokinetics and pharmacodynamics of fludarabine phosphate in patients with renal impairment: a prospective dose adjustment study." Cancer Investigation.

-

Cayman Chemical. "Fludarabine Phosphate Product Information & Stability."

Note: If your "FA-Ara" refers to Ferulic Acid-Arabinose in plant cell wall analysis rather than Fludarabine, please consult our specific guide on "Hemicellulose Esterase Assays," as the temperature optima for fungal feruloyl esterases (often 50°C+) differ significantly from human metabolic enzymes.

Sources

Resolving baseline noise in UV detection of feruloyl derivatives

Topic: Resolving Baseline Noise & Drift

Status: Active | Tier: Level 3 (Advanced Application Support)[1]

Welcome to the Feruloyl Analysis Support Portal

User: Research Scientist / Analytical Chemist Context: You are observing baseline instability (noise, drift, or rhythmic cycling) while analyzing feruloyl derivatives (e.g., Ferulic Acid, Feruloyl Esterase products, Hydroxycinnamic acid conjugates) via HPLC-UV/DAD.

Executive Summary: Feruloyl derivatives present a unique "double-threat" to baseline stability: they are photo-active (susceptible to cis-trans isomerization) and pH-sensitive (pKa ≈ 4.58).[1] Unlike standard small molecules, noise in this context is often chemical rather than mechanical. This guide prioritizes isolating chemical artifacts from hardware failure.

Module 1: The Chemistry of Noise (Analyte-Specific)

Q: My baseline isn't just noisy; it has "phantom" peaks and wanders. Is my column failing?

A: Before blaming the column, look at your sample preparation environment and mobile phase pH . Feruloyl derivatives are chemically dynamic.

1. The Isomerization Trap (Photo-Instability)

Ferulic acid derivatives exist naturally in the trans- form.[1] However, exposure to UV light (specifically laboratory lighting or unfiltered daylight) induces photo-isomerization to the cis- form.[1]

-

The Symptom: Small, resolving peaks appear just before the main peak, or the baseline rises unpredictably as the extinction coefficient changes between isomers.

-

The Mechanism: UV energy unpairs electrons in the

bond, allowing rotation around the C-C double bond. The cis- isomer has a different UV absorption maximum and extinction coefficient than the trans- form.[1] -

The Fix:

-

Amber Glassware: Mandatory for all stock solutions and autosampler vials.

-

Autosampler Protection: Ensure the autosampler door is opaque or covered.

-

Speed: Minimize time between prep and injection.

-

2. The pKa Danger Zone (pH Sensitivity)